2-(4-Bromo-2-fluorophenyl)acetamide

説明

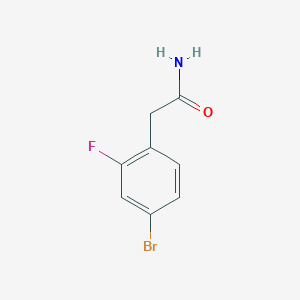

Structure

3D Structure

特性

IUPAC Name |

2-(4-bromo-2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMJLHVIMRIFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Halogenated Acetamide Chemistry

The chemical architecture of 2-(4-Bromo-2-fluorophenyl)acetamide makes it a compound of interest within the broader field of halogenated acetamides. The presence of two different halogen atoms—bromine and fluorine—at specific positions on the phenyl ring significantly influences its electronic properties and reactivity. cymitquimica.com Halogenated compounds are recognized for their unique electronic effects, which can alter interactions in chemical reactions. cymitquimica.com

The fluorine atom, due to its high electronegativity, and the bromine atom, a good leaving group in certain reactions, impart a distinct reactivity profile to the molecule. This dual halogenation provides multiple reactive sites for further chemical modification. The acetamide (B32628) functional group itself is a cornerstone of many biologically active molecules and offers a site for hydrogen bonding, which can influence the crystal packing and solubility of derivative compounds. acs.org In related N-substituted acetamides, intermolecular N—H⋯O hydrogen bonds are a common feature, often leading to the formation of molecular chains or dimers that stabilize the crystal structure. nih.govsemanticscholar.org While no specific crystal structure analysis for this compound is publicly available, the principles observed in analogous structures suggest that such interactions would be pivotal in its solid-state chemistry. acs.orgnih.govsemanticscholar.org

Interdisciplinary Relevance in Advanced Organic Synthesis

The primary role of 2-(4-Bromo-2-fluorophenyl)acetamide in contemporary research is as a synthetic intermediate or building block. smolecule.com Its structure is a scaffold that can be elaborated into more complex molecules with potential applications in medicinal chemistry and materials science. cymitquimica.comsmolecule.com Phenylacetamide derivatives are known to be part of molecules with a wide range of biological activities. iucr.orgiucr.orgirejournals.com

The compound serves as a precursor for a variety of chemical transformations:

Aromatic Ring Reactions: The bromine atom on the phenyl ring is a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.

Side-Chain Modification: The amide group can undergo hydrolysis to the corresponding carboxylic acid, 2-(4-Bromo-2-fluorophenyl)acetic acid, or participate in other transformations common to primary amides.

This versatility makes it a valuable component in the synthetic chemist's toolbox for creating novel molecular architectures. Its utility as an intermediate is highlighted by its commercial availability as a research chemical building block. sigmaaldrich.comoakwoodchemical.com

Evolution of Research Approaches to the Chemical Compound

Established Synthetic Routes for this compound

The construction of this compound relies on fundamental organic reactions, typically assembled in a multi-step sequence. The key challenges involve the precise installation of the halogen substituents and the formation of the acetamide (B32628) functional group.

Multi-Step Synthesis Strategies for Acetamide Derivatives

The synthesis of complex acetamide derivatives often involves multi-step reaction sequences that build the final molecule from simpler, commercially available starting materials. researchgate.netrsc.org These strategies are designed to control regiochemistry and introduce functional groups in a specific order. For this compound, a logical retrosynthetic analysis suggests two primary pathways:

Pathway A : Starting with a pre-functionalized phenylacetic acid derivative. This would involve the amidation of 4-bromo-2-fluorophenylacetic acid.

Pathway B : Starting with a substituted aniline. This route involves the acetylation of a 4-bromo-2-fluoroaniline (B1266173) derivative, which itself would be prepared in preceding steps.

Modern synthetic approaches, including one-pot and domino reactions, aim to increase efficiency by reducing the number of isolation and purification steps, which is particularly useful for constructing libraries of related compounds. researchgate.net Continuous-flow systems have also been developed for the synthesis of amides, offering benefits such as rapid heating and improved control over reaction conditions. rsc.org

Acylation Reactions in the Preparation of Substituted Acetamides

Acylation is a cornerstone reaction for the formation of amides and is central to the synthesis of this compound. byjus.com This reaction involves the treatment of an amine with an acylating agent, leading to a nucleophilic acyl substitution. libretexts.org The most common laboratory methods utilize highly reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides to acylate the amine. uomustansiriyah.edu.iqorganic-chemistry.org

For instance, the synthesis could proceed via the reaction of 4-bromo-2-fluorophenylacetyl chloride with ammonia. Alternatively, reacting 4-bromo-2-fluoroaniline with bromoacetyl bromide would yield an intermediate that can be further processed. irejournals.com The reactivity of the acylating agent is a key factor, with acyl halides being more reactive than anhydrides, which are in turn more reactive than esters and carboxylic acids. libretexts.org The choice of reagent and reaction conditions, such as the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, is critical for achieving high yields. uomustansiriyah.edu.iq

| Acylating Agent | Typical Reagents/Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Acyl Chlorides (e.g., Acetyl Chloride) | Amine, often with a non-nucleophilic base (e.g., pyridine, triethylamine) | Highly reactive, reaction is often fast and exothermic. The use of two equivalents of amine or an added base is required to neutralize the HCl byproduct. | uomustansiriyah.edu.iq |

| Acid Anhydrides (e.g., Acetic Anhydride) | Amine, can be run neat or in a solvent. | Less reactive than acyl chlorides but highly effective. Produces a carboxylic acid byproduct. Often used in industrial preparations. | uomustansiriyah.edu.iq |

| Carboxylic Acids | Amine, with a coupling agent (e.g., HBTU, DCC) and a base (e.g., Hünig's base). | Allows direct use of the carboxylic acid, avoiding the need to prepare a more reactive derivative. Wide functional group tolerance. | organic-chemistry.org |

| Potassium Acyltrifluoroborates | Primary amines, chlorinating agents, in water at acidic pH. | A method that proceeds rapidly in aqueous media, offering a "greener" alternative. | organic-chemistry.org |

Regioselective Halogenation Approaches for Aryl Acetamides

Achieving the specific 4-bromo-2-fluoro substitution pattern on the phenyl ring requires precise control over the halogenation steps. Direct electrophilic aromatic halogenation of an acetamide can lead to mixtures of ortho and para products. nih.gov Therefore, more advanced, regioselective methods are often necessary.

One powerful strategy involves transition metal-catalyzed C-H functionalization. For example, palladium(II)-catalyzed ortho-C-H bromination of arylacetamides using N-bromosuccinimide (NBS) as the halogen source has been reported. rsc.org In this method, the primary amide group can act as a directing group, guiding the halogen to the ortho position. rsc.org

Another innovative approach utilizes boron intermediates. A method for regioselective ortho-halogenation of N-aryl amides has been developed that proceeds via an oxidative halodeboronation. nih.govchemrxiv.org This strategy involves an initial carbonyl-directed borylation of the aromatic ring, followed by a selective deborylative halogenation, which precisely installs the halogen atom at the desired ortho position. gu.se These methods provide excellent control over regioselectivity, which is often challenging to achieve with traditional electrophilic substitution reactions. nih.gov

| Method | Key Features | Typical Reagents | Reference |

|---|---|---|---|

| Directed Electrophilic Halogenation | Relies on existing activating/directing groups. Can result in product mixtures. | Br₂, NBS, NCS with a Lewis or Brønsted acid. | nih.gov |

| Palladium-Catalyzed C-H Halogenation | High regioselectivity for the ortho position. The amide acts as a directing group. | Pd(OAc)₂, N-halosuccinimides (NBS, NIS). | rsc.org |

| Boron-Mediated Halodeboronation | Two-step process: ortho-borylation followed by halodeboronation. Excellent regiocontrol. | BBr₃ for borylation; Selectfluor for subsequent fluorination/bromination. | nih.govchemrxiv.orggu.se |

Advanced Derivatization and Functionalization Strategies

The bromine atom in this compound is a versatile synthetic handle, enabling a wide array of subsequent transformations to create novel and structurally diverse molecules.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring, while generally less reactive towards nucleophilic substitution than an alkyl bromide, can be replaced under specific conditions, typically requiring a catalyst or harsh conditions (nucleophilic aromatic substitution, SNAr). However, the bromine on an acetyl group, as in an intermediate like 2-bromo-N-(aryl)acetamide, is highly susceptible to nucleophilic substitution. irejournals.com In such cases, the bromine is readily displaced by a variety of nucleophiles. libretexts.org

Common nucleophiles for this transformation include:

Amines : Reaction with primary or secondary amines yields alpha-amino acetamide derivatives. irejournals.com

Thiols : Displacement by thiols or thiocyanate (B1210189) salts produces sulfur-containing analogues.

Azides : Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be subsequently reduced to an amine.

These reactions typically proceed via an SN2 mechanism on the alpha-carbon of the acetamide moiety, providing a straightforward route to a diverse set of functionalized products. dalalinstitute.com

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amine | Piperidine, Octylamine | 2-Amino-N-arylacetamide | irejournals.com |

| Thiol/Thiocyanate | Potassium Thiocyanate | 2-Thiocyanato-N-arylacetamide | |

| Azide Ion | Sodium Azide (NaN₃) | 2-Azido-N-arylacetamide | |

| Hydroxide Ion | Sodium Hydroxide (NaOH) | 2-Hydroxy-N-arylacetamide | ksu.edu.sa |

Coupling Reactions for Structural Diversification (e.g., Suzuki Cross-Coupling for Related Compounds)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are exceptionally well-suited for the derivatization of aryl halides like this compound. The Suzuki-Miyaura cross-coupling reaction, in particular, is widely used for this purpose. mdpi.com

The reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. d-nb.infonih.gov This methodology allows for the introduction of a vast array of substituents at the position of the bromine atom, including alkyl, alkenyl, and (hetero)aryl groups. acs.org The reaction conditions are generally mild and tolerant of many functional groups, making it a robust method for late-stage functionalization. The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield. nih.gov For instance, the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been shown to proceed regioselectively, with the reaction occurring at the more reactive aryl bromide position. d-nb.info

| Component | Role | Examples | Reference |

|---|---|---|---|

| Aryl Halide | Electrophilic partner | This compound | d-nb.info |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, 3-Thienylboronic acid, Potassium alkenyltrifluoroborates | mdpi.comacs.org |

| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(PPh₃)₄, Pd(dppf)Cl₂ | nih.govacs.org |

| Base | Activates the organoboron reagent and facilitates the catalytic cycle | K₂CO₃, K₃PO₄, Na₂CO₃, Cs₂CO₃ | nih.govacs.org |

| Solvent | Solubilizes reactants and facilitates the reaction | Toluene/H₂O, Dioxane/H₂O, DMF | mdpi.comacs.org |

Cyclization Reactions Involving the Acetamide Moiety for Heterocyclic Scaffolds

The this compound scaffold is a versatile precursor for the synthesis of various heterocyclic systems due to the reactive nature of the acetamide group. The presence of the phenyl ring and the activated methylene (B1212753) group allows for intramolecular and intermolecular cyclization reactions to construct rings of significant interest in medicinal and materials chemistry.

Formation of Imidazoles: The acetamide moiety can be transformed and utilized in the construction of imidazole (B134444) rings. For instance, derivatives of this compound are key intermediates in the synthesis of substituted imidazoles. A notable pathway involves the reaction of a 2-(4-bromo-2-fluorophenyl)acetimidate derivative with other reagents to construct the imidazole core. One patented method describes the heating of ethyl formimidate with ethyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate to yield ethyl 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylate, which demonstrates the utility of the core structure in forming substituted imidazoles. google.com The general synthesis of imidazoles often involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an amine, known as the Radziszewski synthesis, or variations thereof. rsc.orgresearchgate.net In the context of the title compound, the phenylacetyl group can be envisioned as a precursor to a key fragment for such cyclizations.

Formation of Triazoles: The acetamide functional group is also a valuable synthon for building triazole rings. A common strategy involves converting the acetamide to a more reactive intermediate. For example, chloroacetylation of an amine followed by reaction with sodium azide yields an azidoacetamide derivative. pharmainfo.in This azido intermediate can then undergo a [3+2] cycloaddition reaction with an alkyne (a "click chemistry" approach) to afford a 1,2,3-triazole. semanticscholar.org This method has been used to create extensive libraries of 1,4-disubstituted 1,2,3-triazole acetamide derivatives. semanticscholar.org While a direct example starting from this compound is not prominently featured, the methodology is broadly applicable to N-phenylacetamide structures. mdpi.com Another approach involves the synthesis of 1,2,4-triazoles through the reaction of carbohydrazide (B1668358) intermediates with appropriate reagents. tubitak.gov.tr A complex molecule, N-(4-bromo-2-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]- rsc.orgacs.orgispe.orgtriazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide, highlights the incorporation of the N-(4-bromo-2-fluorophenyl)acetamide moiety into a fused triazoloquinazoline system, underscoring its importance as a building block. evitachem.com

The following table summarizes representative cyclization strategies for acetamide derivatives to form key heterocyclic scaffolds.

| Target Heterocycle | General Strategy | Key Intermediate from Acetamide | Reaction Type |

|---|---|---|---|

| Imidazole | Condensation with a dicarbonyl equivalent and ammonia source. | α-Amino ketone or related synthon. | Condensation / Cyclization |

| 1,2,3-Triazole | Reaction of an azide with an alkyne. | 2-Azido-N-phenylacetamide derivative. | [3+2] Cycloaddition (Click Chemistry) |

| 1,2,4-Triazole (B32235) | Cyclization of thioamides or carbohydrazides. | Carbohydrazide or thioacetamide (B46855) derivative. | Condensation / Cyclization |

Green Chemistry Principles in the Synthesis of this compound and Analogues

The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical industry, but traditional methods often rely on stoichiometric coupling reagents that generate significant waste. ucl.ac.uk Consequently, there is a strong drive to develop greener, more sustainable synthetic protocols for compounds like this compound and its analogues.

Exploration of Sustainable Synthetic Protocols

Sustainable approaches to amide synthesis focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. numberanalytics.com Key areas of exploration include catalytic methods, the use of benign solvents, and biocatalysis.

Catalytic Methods: Instead of wasteful stoichiometric reagents, catalytic methods for direct amidation of carboxylic acids and amines are highly sought after. One approach involves the hydrolytic amidation of nitriles with amines, catalyzed by transition metal complexes in water, providing a green route to N-substituted amides. scielo.br Another solvent-free method uses boric acid as a simple, inexpensive, and environmentally friendly catalyst for the reaction between a carboxylic acid and urea (B33335) or an amine. scispace.comsemanticscholar.org This method often involves simple trituration and heating, avoiding the need for hazardous solvents and lengthy reaction times. semanticscholar.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative for amide synthesis. numberanalytics.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines in non-conventional, greener solvents like cyclopentyl methyl ether, often with high yields and without the need for extensive purification. mdpi.com ATP-dependent amide bond synthetases represent another promising enzymatic route, allowing for the coupling of acids and amines in aqueous media with high efficiency. acs.orgchemrxiv.org The rational engineering of enzymes like nitrile synthetases has also yielded biocatalysts capable of forming amides without proceeding to the nitrile product, showcasing a novel strategy for green amide production. nih.gov

The table below compares different sustainable protocols applicable to the synthesis of phenylacetamide analogues.

| Protocol | Catalyst/Mediator | Solvent | Key Advantages |

|---|---|---|---|

| Solvent-Free Amidation | Boric Acid | None | High reaction rate, simple procedure, avoids hazardous solvents. scispace.comsemanticscholar.org |

| Lipase-Catalyzed Amidation | Candida antarctica Lipase B (CALB) | Green solvents (e.g., CPME) | High selectivity, mild conditions, excellent yields, biodegradable catalyst. mdpi.com |

| Amide Synthetase Catalysis | ATP-dependent Amide Synthetase (e.g., McbA) | Aqueous Buffer | High efficiency in water, avoids organic solvents, couples equimolar reagents. acs.orgchemrxiv.org |

| Catalytic Nitrile Hydrolysis | Transition Metal Complexes (e.g., Copper) | Water | Uses water as a green solvent, catalyst is recyclable. scielo.br |

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comskpharmteco.com The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

Traditional amide synthesis using coupling reagents like carbodiimides or phosphonium (B103445) salts suffers from very poor atom economy. This is because these high-molecular-weight reagents are consumed in stoichiometric amounts and are converted into byproducts that are not incorporated into the final amide, generating considerable waste. ucl.ac.uk

In contrast, green synthetic methods strive for maximum atom economy.

Addition Reactions: These reactions are inherently 100% atom-economical as all reactant atoms are incorporated into the product.

Catalytic Reactions: Direct catalytic amidation of a carboxylic acid with an amine produces only water as a byproduct. This condensation reaction has a very high atom economy, limited only by the small mass of the water molecule eliminated.

For example, consider the synthesis of a simple phenylacetamide from phenylacetic acid and ammonia:

C₆H₅CH₂COOH + NH₃ → C₆H₅CH₂CONH₂ + H₂O

The atom economy would be calculated as:

MW of Phenylacetamide = 135.17 g/mol

MW of Phenylacetic Acid = 136.15 g/mol

MW of Ammonia = 17.03 g/mol

% AE = [135.17 / (136.15 + 17.03)] × 100 ≈ 88.2%

This is significantly higher than a synthesis using a coupling agent like HATU (MW = 380.23 g/mol ), where the atom economy would be drastically lower due to the large mass of the reagent that becomes waste. Striving for high atom economy is crucial in the pharmaceutical industry to reduce waste, lower costs, and minimize environmental impact during the synthesis of intermediates and active pharmaceutical ingredients. ispe.orgprimescholars.com

While the compound is listed in several chemical supplier catalogs, the specific analytical data required to populate the requested article sections—including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Mass Spectrometry—are not published in accessible peer-reviewed journals or public spectral databases.

Therefore, it is not possible to generate the detailed and scientifically accurate article with the specified outline and data tables at this time. The information required for a thorough characterization as per the user's request does not appear to be in the public domain.

X-ray Diffraction Studies for Solid-State Structure Determination

Crystal Structure Analysis and Intermolecular Interactions

No published X-ray diffraction data for this compound could be located. This information is essential for a complete description of the crystal lattice and the identification of key intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which dictate the supramolecular architecture.

Computational Chemistry and Molecular Modeling Investigations of 2 4 Bromo 2 Fluorophenyl Acetamide

In Silico Approaches to Structure-Activity Relationship (SAR) Studies

The structural features of 2-(4-Bromo-2-fluorophenyl)acetamide, specifically the presence of a bromo and a fluoro substituent on the phenyl ring, offer a unique electronic and steric profile that can be systematically investigated using computational tools to elucidate its structure-activity relationship (SAR).

Ligand-Based and Structure-Based Computational Design Methodologies

Computational drug design for compounds related to this compound often employs both ligand-based and structure-based methodologies to predict and rationalize biological activity.

Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a key technique in ligand-based design, where a model is constructed based on the common structural features of a series of active compounds. For phenylacetamide derivatives, a pharmacophore model might include features such as hydrogen bond donors and acceptors from the acetamide (B32628) group, and aromatic and hydrophobic regions from the substituted phenyl ring. nih.govnih.gov These models can then be used to screen large virtual databases for new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

Structure-based design , conversely, is applicable when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. This method involves docking the ligand, such as this compound, into the active site of the protein to predict its binding orientation and affinity. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. By understanding these interactions, modifications can be proposed to the ligand structure to enhance its binding affinity and selectivity. For instance, the bromine and fluorine atoms on the phenyl ring of this compound can significantly influence its binding properties through halogen bonding and other electronic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity.

In a typical QSAR study, a set of related compounds with known biological activities is used. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the biological activity.

For phenylacetamide derivatives, QSAR models have been developed to predict their activity against various targets. These models can highlight the importance of specific substitutions on the phenyl ring and the acetamide moiety. For example, a QSAR model might reveal that electron-withdrawing groups at the para-position of the phenyl ring enhance activity, while bulky substituents on the acetamide nitrogen are detrimental.

| Descriptor Type | Examples | Potential Influence on Activity of Phenylacetamide Analogs |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | The electron-withdrawing nature of the bromo and fluoro groups in this compound can influence its ability to form hydrogen bonds and other electrostatic interactions with a target protein. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | The size and shape of the molecule can determine how well it fits into the binding pocket of a receptor. The positions of the bromo and fluoro atoms are critical for steric complementarity. |

| Hydrophobic | LogP, Water Solubility | The lipophilicity of the compound affects its ability to cross cell membranes and reach its target. The halogen substituents on the phenyl ring increase the lipophilicity of this compound. |

| Topological | Connectivity Indices, Wiener Index | These descriptors encode information about the branching and connectivity of the molecule, which can be related to its overall shape and flexibility. |

This table is for illustrative purposes and the specific impact of each descriptor would be determined by the specific QSAR model and the biological target being studied.

Molecular Docking Investigations of Binding Interactions with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the binding mode of compounds like this compound and in identifying key interactions that contribute to its biological activity.

The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the binding energy for different conformations and orientations. The resulting docking score provides an estimate of the binding affinity.

For phenylacetamide analogs, molecular docking studies have been performed against a variety of protein targets, including enzymes and receptors implicated in different diseases. These studies have revealed that the acetamide group often participates in crucial hydrogen bonding interactions with amino acid residues in the active site. The substituted phenyl ring typically engages in hydrophobic and van der Waals interactions. The specific substitutions on the phenyl ring, such as the bromo and fluoro groups in this compound, can form specific interactions, like halogen bonds, which can significantly enhance binding affinity and selectivity.

| Protein Target Class (for related compounds) | Key Interacting Residues (Examples) | Nature of Predicted Interactions for Phenylacetamide Analogs |

| Kinases | Asp, Glu, Lys | Hydrogen bonding with the amide N-H and C=O groups. Hydrophobic interactions with the phenyl ring in the ATP-binding pocket. |

| G-Protein Coupled Receptors (GPCRs) | Ser, Thr, Tyr, Phe | Hydrogen bonding with polar residues. Pi-pi stacking interactions with aromatic residues. |

| Nuclear Receptors | Arg, His, Asn | Hydrogen bonding with the acetamide moiety. Hydrophobic interactions within the ligand-binding domain. |

| Enzymes (e.g., Hydrolases) | Ser, His, Asp | The acetamide group can act as a hydrogen bond donor/acceptor with the catalytic triad. The phenyl ring can fit into a hydrophobic pocket. |

This table provides a generalized overview of potential interactions based on studies of related compounds. The precise interactions for this compound would depend on the specific protein target being investigated.

Role of 2 4 Bromo 2 Fluorophenyl Acetamide As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The functional group array of 2-(4-bromo-2-fluorophenyl)acetamide and its direct precursor, 2-(4-bromo-2-fluorophenyl)acetic acid, makes it an ideal starting point for the synthesis of a wide range of heterocyclic compounds. These heterocyclic scaffolds are central to the development of new therapeutic agents and agrochemicals.

The 2-(4-bromo-2-fluorophenyl) moiety is a key component in the synthesis of complex imidazole-containing molecules. A notable example is its incorporation into imidazole-triazole hybrids. The synthesis pathway can involve the cyclization of 4-bromo-2-fluorobenzimidamide hydrochloride with a suitable keto-ethanone derivative to form the core imidazole (B134444) ring. googleapis.com This reaction builds the 2-(4-bromo-2-fluorophenyl)-1H-imidazole structure, which is then further elaborated. For instance, the synthesis of 5-(2-(4-bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole has been documented, showcasing the utility of this scaffold in creating multi-heterocyclic systems. googleapis.com Subsequent alkylation of the imidazole nitrogen allows for further diversification of the final molecule. googleapis.com

Quinazolines: Quinazoline (B50416) and its derivatives are a critical class of nitrogen-containing heterocycles with a broad spectrum of biological activities. researchgate.net The synthesis of quinazolines often involves the cyclization of anthranilic acid derivatives or the aromatization of dihydroquinazolinones. unisa.ac.zaijmpr.in While direct synthesis from this compound is not prominently featured in the literature, the compound's structural motifs are highly relevant. The 4-bromo-2-fluorophenyl group can be incorporated into quinazoline structures through various synthetic strategies, providing valuable intermediates for medicinal chemistry.

Thiazoles: The thiazole (B1198619) ring is another privileged scaffold found in numerous pharmaceuticals. ijper.org The most common method for its synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. ijper.orgvulcanchem.comtandfonline.com An α-halogenated derivative of this compound, such as 2-bromo-2-(4-bromo-2-fluorophenyl)acetamide, would be a prime candidate for this reaction, enabling the direct incorporation of the substituted phenylacetamide moiety into the thiazole ring. This approach is valuable for creating libraries of novel thiazole derivatives for biological screening. medcraveonline.com

Triazoles: The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are important targets in medicinal chemistry. As mentioned, this compound precursors are used to construct complex imidazole-triazole hybrids. googleapis.com The synthesis of 1,2,4-triazoles can be achieved through the cyclization of thiosemicarbazide (B42300) intermediates. longdom.org Furthermore, the modern "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient route to 1,2,3-triazoles. semanticscholar.orgnih.gov Derivatives of this compound containing either an azide (B81097) or an alkyne functionality could serve as key partners in these reactions to generate novel triazole hybrids.

Indoles: Indole (B1671886) is a fundamental heterocyclic core in a vast number of natural products and synthetic drugs. nih.gov Synthetic routes to indoles are numerous, including the Fischer, Larock, and Sonogashira coupling-based methods. rsc.orgorganic-chemistry.org The 2-(4-bromo-2-fluorophenyl) group can be strategically introduced into an indole scaffold. The bromine atom on the phenyl ring is particularly useful for palladium-catalyzed cross-coupling reactions, allowing for the fusion or linkage of the this compound unit to a pre-existing indole core or one of its precursors. nih.gov

Utility in the Construction of Complex Organic Molecules

The structural features of this compound make it an excellent starting material for building intricate organic molecules. The presence of multiple reactive sites allows for sequential and diverse chemical transformations.

A prime example of its utility is in the synthesis of multi-heterocyclic compounds where the 2-(4-bromo-2-fluorophenyl) unit forms the central core. The synthesis of 5-(2-(4-bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole demonstrates how this building block can be used to construct a molecule containing two different five-membered heterocyclic rings. googleapis.com Such complex structures are of great interest in drug discovery, as they allow for the exploration of a larger chemical space and the fine-tuning of interactions with biological targets.

Strategic Importance in Agrochemical and Pharmaceutical Building Blocks Research

The compound this compound and its derivatives are of high strategic importance in research focused on discovering new agrochemicals and pharmaceuticals. cymitquimica.com This importance stems from the synergistic effects of its halogen substituents.

Fluorine: The 2-fluoro substituent is a bioisostere for a hydrogen atom but possesses unique electronic properties. Its incorporation can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. cymitquimica.com Many modern drugs and agrochemicals contain fluorine for this reason.

Bromine: The 4-bromo substituent serves as a versatile synthetic handle. It is an excellent leaving group in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. google.com This allows chemists to easily attach a wide variety of other molecular fragments at this position, rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. cymitquimica.com

This dual functionality makes this compound a valuable building block for creating diverse molecular libraries aimed at identifying new lead compounds in agrochemical and pharmaceutical development programs. google.com

| Heterocycle Type | Specific Example/Scaffold | Synthetic Relevance | Reference |

|---|---|---|---|

| Imidazole-Triazole Hybrid | 5-(2-(4-bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole | Synthesized from a 4-bromo-2-fluorobenzimidamide precursor. | googleapis.com |

| Thiazole | N/A (General) | Potential precursor via Hantzsch synthesis of an α-halogenated derivative. | ijper.orgvulcanchem.com |

| Quinazoline | N/A (General) | The substituted phenyl moiety is a valuable component for quinazoline synthesis. | unisa.ac.zaijmpr.in |

| Indole | N/A (General) | The bromo-substituent allows for introduction via cross-coupling reactions. | nih.govorganic-chemistry.org |

An in-depth analysis of the forward-looking research and development avenues for the chemical compound this compound reveals a landscape rich with technological innovation. As a molecule with potential applications in various fields of chemical and pharmaceutical research, its synthesis and development are poised to benefit from cutting-edge methodologies ranging from novel synthetic pathways to the integration of artificial intelligence. This article explores the future directions and emerging research avenues for this compound, focusing on synthesis, real-time analytics, computational design, and sustainable production.

Q & A

Q. What are the standard synthetic routes and characterization methods for 2-(4-Bromo-2-fluorophenyl)acetamide?

Synthesis typically involves coupling reactions between substituted phenylacetic acid derivatives and amines under controlled conditions. Key steps include:

- Bromination and fluorination : Introduction of bromine and fluorine groups at specific positions on the phenyl ring using halogenation reagents (e.g., NBS for bromination, Selectfluor for fluorination) .

- Acetamide formation : Reaction of the halogenated phenylacetic acid with ammonia or amines via nucleophilic acyl substitution .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Characterization methods :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity .

- X-ray crystallography for definitive structural elucidation, as demonstrated in related bromo-fluorophenyl acetamide derivatives .

- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- In vitro assays :

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using disk diffusion or microdilution methods .

- Anticancer screening : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .

- Enzyme inhibition : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases, proteases) .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Q. What computational methods are suitable for studying the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize observed bioactivity .

- Reaction path analysis : Use quantum chemical calculations (e.g., Gaussian) to model intermediates and transition states in synthetic pathways .

Q. How can researchers resolve contradictions in structural or activity data for this compound?

- Cross-validation of techniques : Compare X-ray crystallography (definitive bond lengths/angles) with NMR data to confirm substituent positions .

- Statistical analysis : Apply multivariate regression to identify outliers in bioactivity datasets (e.g., inconsistent IC₅₀ values across labs) .

- Isotopic labeling : Use deuterated analogs to trace metabolic degradation pathways that may explain variability in biological assays .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

- Target identification :

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- CRISPR-Cas9 screens : Perform genome-wide knockout studies to identify genes essential for compound activity .

- Metabolomics : Use LC-MS to profile changes in cellular metabolites post-treatment, linking pathways to observed effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。